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Compound of Interest

Compound Name: Pyridomycin

Cat. No.: B090888 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

generation of novel pyridomycin analogs through genetic engineering techniques.

Pyridomycin, a potent antimycobacterial agent, offers a unique scaffold for the development of

new therapeutics. The strategies outlined below leverage the understanding of the

pyridomycin biosynthetic gene cluster to create derivatives with potentially improved efficacy,

altered target specificity, or enhanced pharmacokinetic properties.

Introduction to Pyridomycin and its Biosynthesis
Pyridomycin is a cyclodepsipeptide natural product produced by Streptomyces

pyridomyceticus.[1][2] Its antimycobacterial activity stems from the inhibition of the NADH-

dependent enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid

biosynthesis.[2][3][4] The unique structure of pyridomycin, featuring a 12-membered ring with

two pyridyl groups and an enolic acid moiety, makes it an attractive candidate for analog

development.[1][5]

The biosynthesis of pyridomycin is orchestrated by a hybrid non-ribosomal peptide synthetase

(NRPS) and polyketide synthase (PKS) system encoded by a 42.5-kb gene cluster containing

26 open reading frames (ORFs).[1][6] Key enzymatic components include:

PyrA and PyrU: Function as the loading module, activating the starter unit, 3-hydroxypicolinic

acid (3-HPA).[1][6][7]
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PyrE and PyrG (NRPS): Incorporate L-threonine and 3-(3-pyridyl)-L-alanine into the growing

peptide chain.[1]

PyrF (PKS): A minimal PKS module responsible for the incorporation of a propionic acid-

derived unit.[1][5]

Pyr2: A ketoreductase that catalyzes the formation of the C-10 hydroxyl group and the

double bond of the enolic acid moiety.[5][8][9][10]

Genetic manipulation of these key enzymes provides several avenues for generating

pyridomycin analogs.

Strategies for Generating Pyridomycin Analogs
Three primary genetic engineering strategies can be employed to generate novel pyridomycin
analogs:

Gene Inactivation: Knocking out specific genes in the biosynthetic pathway can lead to the

accumulation of shunt products or modified final products.

Precursor-Directed Biosynthesis: Utilizing the broad substrate specificity of certain

biosynthetic enzymes, particularly the loading module, to incorporate non-native starter units.

Heterologous Expression: Expressing the entire or modified pyridomycin gene cluster in a

more genetically tractable host to facilitate engineering and potentially improve yields.

Data Presentation
Table 1: Pyridomycin Analogs Generated through
Precursor-Directed Biosynthesis
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Feeding
Compound

Expected Analog
[M+H]+

Observed Analog
[M+H]+

Reference

2,3-dihydroxybenzoic

acid
556.2290 556.2314 [1]

4-amino-2-

hydroxybenzoic acid
555.2449 555.2461 [1]

Picolinic acid 525.2344 525.2377 [1]

Table 2: Pyridomycin Analog Generated through Gene
Inactivation

Gene Inactivated Resulting Analog
Key Structural
Change

Reference

pyr2 Pyridomycin B

Saturated 3-

methylvaleric acid

group instead of the

enolic acid moiety.

[5][9][10]

Table 3: Antimycobacterial Activity of Pyridomycin and
Synthetic Analogs

Compound
MIC against M.
tuberculosis H37Rv
(µM)

Target Reference

Pyridomycin ~0.4 InhA [11]

Dihydropyridomycin

Analog 1
~2.5 May differ from InhA [11]

Dihydropyridomycin

Analog 2
>20 May differ from InhA [11]
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Protocol 1: Gene Inactivation of pyr2 in S.
pyridomyceticus
This protocol describes the targeted gene replacement of pyr2 to generate the pyridomycin B-

producing mutant.

1. Construction of the pyr2 Gene Replacement Cassette: a. Amplify ~1.5 kb upstream and

downstream flanking regions of the pyr2 gene from S. pyridomyceticus genomic DNA using

high-fidelity PCR. b. Clone the upstream and downstream fragments into a suitable suicide

vector (e.g., pKC1139) on either side of an antibiotic resistance marker (e.g., apramycin

resistance cassette). c. Verify the construct by restriction digestion and Sanger sequencing.

2. Intergeneric Conjugation: a. Introduce the gene replacement plasmid into a suitable E. coli

donor strain (e.g., ET12567/pUZ8002). b. Grow the E. coli donor strain and the recipient S.

pyridomyceticus strain to mid-log phase. c. Mix the donor and recipient cells and plate them on

a suitable medium (e.g., ISP4) for conjugation. d. Overlay the plates with an appropriate

antibiotic (e.g., nalidixic acid to select against E. coli and apramycin to select for exconjugants)

after 16-20 hours.

3. Selection of Double-Crossover Mutants: a. Screen the resulting apramycin-resistant colonies

for the desired double-crossover event by checking for sensitivity to the antibiotic marker on the

vector backbone (e.g., kanamycin). b. Confirm the gene replacement by PCR using primers

flanking the pyr2 gene and primers internal to the resistance cassette.

4. Fermentation and Analysis: a. Inoculate the confirmed Δpyr2 mutant into a suitable

production medium. b. Ferment for 5-7 days at 28-30°C. c. Extract the culture broth with an

organic solvent (e.g., ethyl acetate). d. Analyze the crude extract by HPLC-MS to detect the

production of pyridomycin B and the absence of pyridomycin.

Protocol 2: Precursor-Directed Biosynthesis of
Pyridomycin Analogs
This protocol leverages the substrate promiscuity of the PyrA adenylation domain.

1. Generation of a pyrA Mutant: a. Follow the gene inactivation protocol described above to

create a ΔpyrA mutant of S. pyridomyceticus. This strain will be unable to produce
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pyridomycin without supplementation of a suitable aromatic acid starter unit.

2. Feeding Experiment: a. Grow the ΔpyrA mutant in a suitable seed culture medium. b.

Inoculate a production medium with the seed culture. c. After a period of initial growth (e.g., 24-

48 hours), add the desired aromatic acid precursor (e.g., 2,3-dihydroxybenzoic acid, picolinic

acid) to the culture at a final concentration of 1-5 mM. d. Continue the fermentation for an

additional 3-5 days.

3. Extraction and Analysis: a. Extract the fermentation broth with an appropriate organic

solvent. b. Analyze the extract by HPLC-MS, comparing the mass spectra to the expected

molecular weight of the novel pyridomycin analog.

Protocol 3: Heterologous Expression of the Pyridomycin
Biosynthetic Gene Cluster
This protocol outlines the general steps for expressing the pyridomycin gene cluster in a

heterologous host like Streptomyces coelicolor or Streptomyces albus.[12][13][14]

1. Cloning of the Pyridomycin Gene Cluster: a. Isolate high-molecular-weight genomic DNA

from S. pyridomyceticus. b. Construct a cosmid or BAC library from the genomic DNA. c.

Screen the library using probes designed from known pyr genes (e.g., pyrE, pyrF) to identify

clones containing the entire gene cluster. d. Alternatively, use a long-range PCR or

transformation-associated recombination (TAR) cloning approach to capture the entire cluster.

2. Introduction into a Heterologous Host: a. Introduce the cosmid or BAC containing the

pyridomycin gene cluster into a suitable heterologous host (S. coelicolor M1146 or S. albus

J1074) via intergeneric conjugation or protoplast transformation. b. Select for transformants

using the appropriate antibiotic resistance marker.

3. Verification of Expression: a. Grow the heterologous host containing the pyridomycin gene

cluster in a suitable production medium. b. Extract the culture broth and analyze by HPLC-MS

for the production of pyridomycin. c. Confirm the identity of the produced compound by

comparing its retention time and mass spectrum to an authentic standard of pyridomycin.
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Caption: Proposed biosynthetic pathway of pyridomycin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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